molecular formula C10H17N5O7 B8262349 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate

Cat. No.: B8262349
M. Wt: 319.27 g/mol
InChI Key: HNZAKYGFPANILR-LGVAUZIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, such as condensation, cyclization, or substitution reactions. Each step is carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

    Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of reactants are combined in industrial reactors, where the reactions are carefully monitored and controlled.

    Continuous Processing: The reactions are often carried out in a continuous flow system to enhance efficiency and reduce production time.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may exhibit distinct properties.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, often altering its reactivity and stability.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

    Catalysts: Catalysts such as palladium, platinum, and nickel are employed to facilitate certain reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups and properties.

Scientific Research Applications

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and new materials.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a biochemical probe.

    Medicine: The compound is investigated for its therapeutic potential, including its ability to interact with specific biological targets and pathways.

    Industry: this compound is utilized in various industrial applications, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate include those with comparable molecular structures and reactivity. Some examples are:

    CID 2632: A compound with similar functional groups and reactivity.

    CID 6540461: Another compound with analogous properties and applications.

    CID 5362065: A related compound used in similar research and industrial contexts.

    CID 5479530: A compound with comparable biological activities and chemical behavior.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);2*1H2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZAKYGFPANILR-LGVAUZIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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